molecular formula C24H22N2OS B2838282 methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether CAS No. 339277-67-7

methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether

Cat. No. B2838282
CAS RN: 339277-67-7
M. Wt: 386.51
InChI Key: YYTMXVWKOYIDIK-UHFFFAOYSA-N
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Description

“Methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contain a 1, 3-diazole ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Catalytic Applications

The research presents insights into the catalytic applications of copper(I) complexes supported by N-heterocyclic carbene ligands in the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds. This catalytic process efficiently forms 5- or 6-membered rings, demonstrating the potential utility of related compounds in facilitating complex organic transformations (Pouy et al., 2012).

Environmental Remediation

A study on coordination complexes for environmental remediation highlights the synthesis of new coordination polymers for the degradation of organic dye pollutants. These materials exhibit promising photocatalytic properties for the UV-light-driven degradation of methyl violet, suggesting potential environmental applications of related compounds (Lu et al., 2021).

Organic Synthesis and Transformations

Several studies have been focused on the organic synthesis and transformation capabilities of related compounds. For example, research on the synthesis of 3H-pyrazoles from methyl and p-tolyl phenylethynyl sulfones showcases the reactivity of these compounds in producing sulfonyl-substituted pyrazoles, which have potential applications in developing new organic materials and pharmaceuticals (Vasin et al., 2015).

Material Science and Polymer Research

Photocatalysis and Energy

Research on the development of anion exchange membranes for alkaline fuel cells using poly(arylene ether sulfone) containing bulky imidazole groups demonstrates the innovative application of these compounds in enhancing the stability and performance of energy-related materials (Yang et al., 2014).

Safety And Hazards

The safety and hazards of imidazole derivatives can vary widely depending on the specific compound. Some imidazole derivatives are used in commercially available drugs, indicating that they have passed safety testing for those specific uses .

properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-26-23(20-11-7-4-8-12-20)22(19-9-5-3-6-10-19)25-24(26)28-17-18-13-15-21(27-2)16-14-18/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTMXVWKOYIDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1SCC2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether

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